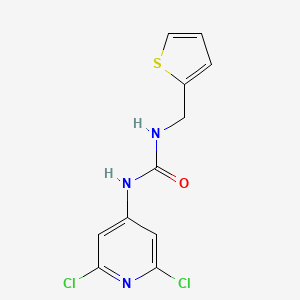

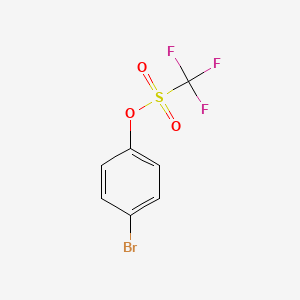

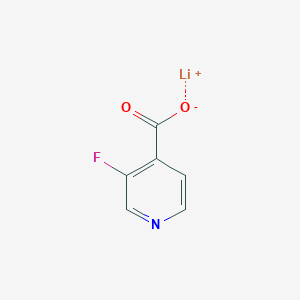

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea

Vue d'ensemble

Description

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea, also known as Diuron, is a herbicide that has been widely used in agriculture to control weed growth. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. Diuron is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Urea derivatives are recognized for their unique hydrogen-binding capabilities, making them integral in drug-target interactions. Their inclusion in small molecules has shown a broad range of bioactivities, significantly impacting drug design. These derivatives have been studied as modulators for various biological targets, including kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes, among others. Their role in enhancing the selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules underscores their importance in medicinal chemistry (Jagtap et al., 2017).

Environmental Science and Agriculture

The environmental applications of urea derivatives are profound, especially in agriculture. For instance, urease inhibitors, a class of urea derivatives, have been studied for their potential to reduce ammonia volatilization from urea-based fertilizers, thereby improving nitrogen use efficiency and mitigating environmental pollution (Bremner, 1995). The use of urea derivatives as nitrification inhibitors also plays a critical role in reducing greenhouse gas emissions and enhancing soil health by controlling the conversion of ammonia to nitrate in soils (Ray et al., 2020).

Innovative Energy Solutions

Research into the use of urea as a hydrogen carrier suggests its potential for safe, sustainable, and long-term energy supply. Urea's attributes, including non-toxicity, stability, ease of transport and storage, coupled with its widespread availability and cheap production costs, position it as a promising hydrogen carrier for fuel cells. This application represents an innovative approach to meeting future sustainable hydrogen supply needs while leveraging existing urea production infrastructure (Rollinson et al., 2011).

Propriétés

IUPAC Name |

1-(2,6-dichloropyridin-4-yl)-3-(thiophen-2-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N3OS/c12-9-4-7(5-10(13)16-9)15-11(17)14-6-8-2-1-3-18-8/h1-5H,6H2,(H2,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISPERNHRQYNPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)NC2=CC(=NC(=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-dichloro-4-pyridyl)-N'-(2-thienylmethyl)urea | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Chloro-5-[4-({[3-(trifluoromethyl)phenyl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042728.png)

![3-chloro-5-[4-({[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]thio}methyl)phenyl]isothiazole-4-carbonitrile](/img/structure/B3042729.png)

![4,5-dichloro-1-[6-(4,5-dichloro-1H-imidazol-1-yl)hexyl]-1H-imidazole](/img/structure/B3042732.png)

![2-[4-(Pyridin-2-ylmethoxy)phenyl]ethylamine](/img/structure/B3042737.png)

![[(1S)-1-amino-2-phenylethyl]phosphonic acid](/img/structure/B3042743.png)